molecular formula C24H23N3O3 B11597009 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11597009
M. Wt: 401.5 g/mol
InChI Key: GJLDBYOMTSXIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound featuring a benzimidazoquinazoline core with a trimethoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common approach includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which imparts distinct biological activities. Its ability to target multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

5-methyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C24H23N3O3/c1-26-18-11-7-5-9-16(18)23-25-17-10-6-8-12-19(17)27(23)24(26)15-13-20(28-2)22(30-4)21(14-15)29-3/h5-14,24H,1-4H3

InChI Key

GJLDBYOMTSXIKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.